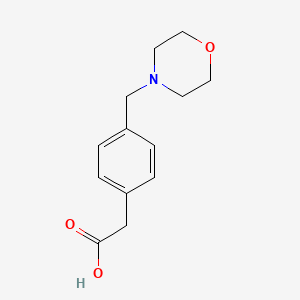

2-(4-(Morpholinomethyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORQTXDGAALEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(4-(Morpholinomethyl)phenyl)acetic Acid

Part 1: Executive Summary

2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS 521313-48-4) is a bifunctional building block critical to modern medicinal chemistry. It serves as a strategic scaffold in the synthesis of pharmaceutical candidates, particularly in the optimization of physicochemical properties.[1]

The molecule features a phenylacetic acid core —a classic linker motif—coupled with a morpholinomethyl substituent. This specific combination offers a dual advantage: the carboxylic acid provides a versatile handle for amide coupling or esterification, while the morpholine moiety significantly enhances aqueous solubility and metabolic stability compared to aliphatic amine analogs. It is frequently employed in Fragment-Based Drug Discovery (FBDD) and as a linker in proteolysis-targeting chimeras (PROTACs).

Part 2: Chemical Specifications & Properties

The following data characterizes the high-purity grade required for pharmaceutical intermediate use.

| Property | Specification |

| IUPAC Name | 2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid |

| CAS Number | 521313-48-4 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Dilute Aqueous Acid |

| pKa (Calculated) | ~4.2 (Carboxylic Acid), ~7.8 (Morpholine Nitrogen) |

| LogP | ~0.8 (Predicted) |

| Melting Point | 138–142 °C (Typical range for this class) |

Part 3: Structural Analysis & Design Rationale

The Morpholine Advantage

In drug design, the incorporation of a morpholine ring via a methylene bridge is a deliberate tactic to modulate Lipophilicity Ligand Efficiency (LLE) . Unlike piperidine or pyrrolidine, the oxygen atom in the morpholine ring lowers the logP (lipophilicity) and acts as a weak hydrogen bond acceptor, often improving the pharmacokinetic profile of the final drug candidate.

The Methylene "Insulator"

The methylene (-CH₂-) bridge between the phenyl ring and the morpholine nitrogen is crucial. It chemically "insulates" the amine, preventing conjugation with the aromatic system. This maintains the nitrogen's basicity (pKa ~7.8), ensuring it remains protonated at physiological pH, which is essential for solubility and specific receptor interactions.

Part 4: Synthesis & Manufacturing Protocols

Expert Insight: While direct alkylation of phenylacetic acid is possible, it often results in difficult-to-purify zwitterionic mixtures. The Reductive Amination Route (Method A) is preferred for scale-up due to milder conditions and cleaner impurity profiles.

Method A: Reductive Amination (Recommended)

This protocol utilizes 4-formylphenylacetic acid (or its methyl ester) as the starting material.

Step 1: Reaction Setup

-

Charge a reaction vessel with Methyl 2-(4-formylphenyl)acetate (1.0 eq) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 V).

-

Add Morpholine (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation.

-

Stir at room temperature for 1 hour under Nitrogen atmosphere.

Step 2: Reduction

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaCNBH₃ to avoid toxic cyanide byproducts.

-

Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

Step 3: Hydrolysis (If starting with Ester)

-

Quench with saturated NaHCO₃. Extract with DCM.

-

Concentrate the organic layer to obtain the ester intermediate.

-

Dissolve in THF/Water (1:1). Add LiOH (2.0 eq).

-

Stir at 40°C until hydrolysis is complete (TLC control).

Step 4: Isolation & Purification

-

Adjust pH to ~6.0 using 1M HCl. The zwitterionic product often precipitates at this isoelectric point.

-

Filter the solid.

-

Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Visualization: Synthetic Workflow

Figure 1: Step-wise reductive amination pathway for high-purity synthesis.

Part 5: Applications in Drug Discovery[1][3]

Fragment-Based Drug Discovery (FBDD)

This compound acts as an ideal "elaborated fragment." The phenylacetic acid moiety binds to polar pockets (e.g., Arg/Lys residues in kinase active sites), while the morpholine extends towards solvent-exposed regions, improving solubility.

PROTAC Linker Synthesis

In the design of PROTACs (Proteolysis Targeting Chimeras), the length and composition of the linker are vital. The CAS 521313-48-4 scaffold provides a rigid phenyl spacer with a solubilizing group, often used to connect an E3 ligase ligand (like Thalidomide) to a target protein warhead.

Visualization: Mechanistic Role

Figure 2: Functional utility of the scaffold in medicinal chemistry campaigns.

Part 6: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Statement (GHS) | Code | Precaution |

| Harmful if swallowed | H302 | Wash hands thoroughly after handling. |

| Causes skin irritation | H315 | Wear protective gloves/clothing. |

| Causes serious eye irritation | H319 | Wear eye protection/face shield. |

| May cause respiratory irritation | H335 | Avoid breathing dust/fume. |

Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term stability.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

-

Di Fabio, R., et al. "Discovery process and pharmacological characterization of NK1 receptor antagonists."[1] Journal of Medicinal Chemistry, 2009, 52(10), 3238-47.[1] (Demonstrates utility of phenyl-morpholine scaffolds). [Link]

Sources

2-(4-(Morpholinomethyl)phenyl)acetic acid chemical properties

[1][2]

Executive Technical Summary

2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS: 521313-48-4) is a bifunctional aromatic building block widely utilized in medicinal chemistry as a linker and solubility-enhancing scaffold.[1] Structurally, it consists of a phenylacetic acid core substituted at the para position with a morpholinomethyl moiety.

This compound is distinct due to its zwitterionic potential .[1] It possesses both an acidic center (carboxylic acid, pKa ~4.[1]3) and a basic center (tertiary morpholine amine, pKa ~7.8–8.2). This amphiphilic nature dictates its solubility profile, extraction protocols, and utility in fragment-based drug discovery (FBDD), where the morpholine ring often serves as a solvent-exposed solubilizing group.[1]

Chemical Identity

| Property | Detail |

| CAS Number | 521313-48-4 |

| IUPAC Name | 2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| SMILES | O=C(O)Cc1ccc(CN2CCOCC2)cc1 |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties & Speciation

Understanding the ionization state of this molecule is critical for successful synthesis and purification. Unlike simple phenylacetic acids, the presence of the basic morpholine nitrogen creates a pH-dependent speciation profile.[1]

Key Parameters (Experimental & Predicted)

| Parameter | Value | Context |

| pKa (Acid) | ~4.2 | Carboxylic acid deprotonation |

| pKa (Base) | ~7.8 | Morpholine nitrogen protonation |

| LogP | 0.8 – 1.2 | Lipophilicity (pH dependent) |

| LogD (pH 7.4) | -0.5 to 0.1 | High water solubility at physiological pH |

| Melting Point | 110–115 °C | Typical range for zwitterionic solids |

Solubility & Speciation Logic

-

pH < 3 (Cationic): The molecule exists as the hydrochloride salt form (R-NH⁺ / R-COOH).[1] High solubility in water; low solubility in non-polar organics (DCM, Hexane).[1]

-

pH 4–7 (Zwitterionic): The isoelectric point (pI) lies in this range. The molecule exists largely as a zwitterion (R-NH⁺ / R-COO⁻).[1] This is often the region of minimum solubility in both water and organics, leading to precipitation during workup.

-

pH > 9 (Anionic): The molecule exists as the carboxylate salt (R-N / R-COO⁻).[1] High solubility in aqueous base.[1]

Diagram: pH-Dependent Speciation Flow

Caption: Speciation of 2-(4-(Morpholinomethyl)phenyl)acetic acid across pH gradients. Isolation is best achieved at the isoelectric point.

Synthetic Pathways

While several routes exist, the most robust laboratory-scale synthesis involves the nucleophilic substitution of 4-(bromomethyl)phenylacetic acid.[1] This avoids the use of unstable aldehydes required for reductive amination.

Primary Route: Nucleophilic Displacement

This pathway utilizes 4-(Bromomethyl)phenylacetic acid (CAS 13737-36-5) as the electrophile.[1]

Protocol:

-

Reagents: 4-(Bromomethyl)phenylacetic acid (1.0 eq), Morpholine (2.5 eq).[1]

-

Solvent: THF or DMF (Anhydrous).[1]

-

Conditions: Stir at 0°C to RT for 4–12 hours.

-

Mechanism: The excess morpholine acts as both the nucleophile and the base to scavenge the HBr generated.

-

Workup (Critical):

Alternative Route: Reductive Amination

Useful if the aldehyde precursor (4-formylphenylacetic acid) is available.[1]

-

Reagents: 4-Formylphenylacetic acid + Morpholine + NaBH(OAc)₃.[1]

-

Note: This route is milder but requires careful chromatographic purification to remove boron byproducts.[1]

Diagram: Synthetic Workflow

Caption: Optimized synthetic route via SN2 displacement, highlighting the critical pH adjustment step for isolation.

Analytical Characterization

Confirming the structure requires specific attention to the benzylic protons, which appear as distinct singlets.

1H NMR (DMSO-d₆, 400 MHz)

-

δ 12.3 ppm (bs, 1H): Carboxylic acid proton (-COOH ).[1] Broad; may not be visible if exchanged.[1][2]

-

δ 7.2–7.3 ppm (m, 4H): Aromatic protons (AA'BB' system).[1]

-

δ 3.58 ppm (t, 4H): Morpholine protons adjacent to oxygen (-CH₂-O -CH₂-).[1]

-

δ 3.52 ppm (s, 2H): Benzylic protons adjacent to carboxylic acid (Ph-CH ₂-COOH).[1]

-

δ 3.44 ppm (s, 2H): Benzylic protons adjacent to nitrogen (Ph-CH ₂-N).[1] Note: These two singlets are key diagnostic peaks.

-

δ 2.30 ppm (t, 4H): Morpholine protons adjacent to nitrogen (-CH₂-N -CH₂-).[1]

Mass Spectrometry (LC-MS)[2]

Reactivity & Stability Profile

Chemical Stability

-

Oxidation: The morpholine nitrogen is susceptible to oxidation by peroxides (e.g., mCPBA, H₂O₂) to form the N-oxide .[1] Avoid oxidizing conditions unless intended.[1]

-

Esterification: The carboxylic acid undergoes standard Fisher esterification or coupling with amines (EDC/HOBt) to form amides. This is the primary utility of the molecule in drug synthesis.

-

Shelf Life: Stable at room temperature if stored dry.[1] Hygroscopic in salt forms (HCl).[1]

Handling & Safety[2][5][10][11][12][13][14]

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

-

Storage: Keep container tightly closed in a dry, well-ventilated place.

References

-

Sigma-Aldrich. 2-(4-(Morpholinomethyl)phenyl)acetic acid Product Sheet. CAS: 521313-48-4.[1] Available at: [1]

-

PubChem. Phenylacetic Acid Derivatives & Properties.[1][5] National Library of Medicine.[1] Available at: [1]

-

TCI Chemicals. Safety Data Sheet: 4-(Bromomethyl)phenylacetic Acid (Precursor). Available at: [1]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives.[1][2] (General synthetic methodology for phenylacetic acids).[1][6][2] Available at: [1]

Sources

- 1. 2-(4-(Morpholinomethyl)phenyl)acetic acid | 521313-48-4 [sigmaaldrich.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Synthesis of 2-(4-(Morpholinomethyl)phenyl)acetic Acid

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 2-(4-(morpholinomethyl)phenyl)acetic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.

Introduction and Strategic Overview

2-(4-(Morpholinomethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a morpholinomethyl group at the para position. This structural motif is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the morpholine ring, including improved aqueous solubility and metabolic stability.

The synthetic strategy outlined herein is a robust two-step process commencing with the commercially available and cost-effective starting material, p-toluacetic acid. The core logic of this pathway is to first functionalize the benzylic methyl group to create a reactive intermediate, which then undergoes nucleophilic substitution with morpholine to yield the final product.

The chosen pathway is depicted in the workflow diagram below:

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 4-(Bromomethyl)phenylacetic Acid

The initial step involves the radical bromination of p-toluacetic acid to form the key intermediate, 4-(bromomethyl)phenylacetic acid. This reaction selectively targets the benzylic protons of the methyl group, which are significantly more reactive towards radical halogenation than the aromatic protons.

Mechanistic Rationale

The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from N-bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from the benzylic position of p-toluacetic acid, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of NBS to propagate the chain and form the desired product. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as aromatic bromination.

Detailed Experimental Protocol

A detailed procedure for the synthesis of 4-(bromomethyl)phenylacetic acid from p-toluacetic acid is outlined in a patent, which describes the use of NBS and a radical initiator in a suitable solvent.[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| p-Toluacetic acid | 150.17 | 24 g | 0.16 |

| N-Bromosuccinimide (NBS) | 177.98 | 30 g | 0.17 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.6 g | 0.0037 |

| Chlorobenzene | 112.56 | 80 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-toluacetic acid (24 g), chlorobenzene (80 mL), N-bromosuccinimide (30 g), and azobisisobutyronitrile (0.6 g).[1]

-

With mechanical stirring, heat the reaction mixture to 85 °C. The initiation of the reaction is often accompanied by an exotherm, which may cause the temperature to rise to approximately 110 °C.[1]

-

Maintain the reaction temperature between 90-110 °C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Upon completion of the reaction, cool the mixture to room temperature to allow for the precipitation of the solid product.[1]

-

Collect the precipitate by filtration and wash the filter cake thoroughly with water.

-

Dry the resulting white solid to yield 4-(bromomethyl)phenylacetic acid.

Expected Yield and Purity:

Based on the provided literature, this method can produce the target intermediate with a yield of approximately 90% and an HPLC purity of over 98%.[1]

Step 2: Synthesis of 2-(4-(Morpholinomethyl)phenyl)acetic Acid

The second and final step is the nucleophilic substitution of the benzylic bromide with morpholine. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of morpholine acts as the nucleophile, displacing the bromide ion.

Causality Behind Experimental Choices

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like methanol or ethanol is suitable for this reaction. Polar solvents help to dissolve the reactants and stabilize the transition state.

-

Base: An excess of morpholine can be used to act as both the nucleophile and the base to neutralize the hydrobromic acid byproduct. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added to the reaction mixture. This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

-

Temperature: The reaction is typically carried out at a moderately elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-(Bromomethyl)phenylacetic acid | 229.07 | 10 g | 0.044 |

| Morpholine | 87.12 | 11.4 g (11.4 mL) | 0.131 |

| Triethylamine | 101.19 | 6.7 g (9.2 mL) | 0.066 |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (10 g) in methanol (100 mL).

-

To this solution, add morpholine (11.4 mL), followed by the dropwise addition of triethylamine (9.2 mL).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of water and isopropanol).

-

Adjust the pH to the isoelectric point of the amino acid to precipitate the product. This can be achieved by the careful addition of an acid (e.g., dilute HCl).

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-(morpholinomethyl)phenyl)acetic acid.

Data Summary Table:

| Step | Starting Material | Product | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | p-Toluacetic acid | 4-(Bromomethyl)phenylacetic acid | NBS, AIBN | Chlorobenzene | ~90%[1] | >98% (HPLC)[1] |

| 2 | 4-(Bromomethyl)phenylacetic acid | 2-(4-(Morpholinomethyl)phenyl)acetic acid | Morpholine, Triethylamine | Methanol | - | - |

Note: The yield and purity for Step 2 are not explicitly provided in the search results and would need to be determined experimentally.

Visualization of the Synthesis Pathway

The overall transformation can be visualized as follows:

Caption: Detailed two-step synthesis of 2-(4-(morpholinomethyl)phenyl)acetic acid.

Conclusion and Future Perspectives

The described two-step synthesis provides a practical and efficient route to 2-(4-(morpholinomethyl)phenyl)acetic acid. The starting materials are readily available, and the reaction conditions are well-established and scalable. Further optimization of the second step, including screening of different bases and solvent systems, could potentially improve the overall yield and purity of the final product. This synthetic guide serves as a valuable resource for researchers requiring access to this important chemical entity for their drug discovery and development programs.

References

-

Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.

- Google Patents. (n.d.). A kind of preparation method to bromomethyl phenylacetic acid.

- Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid.

-

Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

-

ResearchGate. (2018). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4,6-trimethylphenylacetic acid.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.

-

PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis of morpholine derivatives.

-

NIH. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Safety and Handling of 2-(4-(Morpholinomethyl)phenyl)acetic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(4-(Morpholinomethyl)phenyl)acetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to ensure a thorough understanding of the compound's characteristics and the mitigation of potential risks.

Section 1: Compound Profile and Hazard Identification

2-(4-(Morpholinomethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative containing a morpholine moiety. While specific toxicological data for this compound is not extensively published, its structural components—phenylacetic acid and morpholine—provide a basis for assessing its potential hazards. Phenylacetic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Morpholine is a flammable liquid and vapor, and can be corrosive.[3][4][5][6] Therefore, a cautious approach is warranted when handling this compound.

1.1 Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. Below is a summary of the known properties of the parent compounds, which should be considered indicative for the derivative.

| Property | Phenylacetic Acid | Morpholine |

| Appearance | Off-white powder/solid[7] | Colorless liquid[3] |

| Odor | Organic[7] | Amine-like |

| Flammability | Not classified as flammable[8] | Flammable liquid and vapor[3][4] |

| Solubility | Soluble in water[7] | Miscible with water[9] |

1.2 Hazard Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the anticipated hazards for 2-(4-(Morpholinomethyl)phenyl)acetic acid are extrapolated from its constituent parts.

-

Acute Oral Toxicity: May be harmful if swallowed.[7]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

2.1 Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4][5][6]

-

Containment: For procedures that may generate dust or aerosols, use of a glove box or other containment systems is recommended.

2.2 Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3][11] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[12] Nitrile rubber gloves are a common and effective choice for handling many chemicals.[13][14] It is advisable to change gloves frequently, especially if they become contaminated.[15]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.

Caption: PPE Selection Workflow for Handling the Compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

3.1 Handling

3.2 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Store in a locked cabinet or other secure area.[4]

Section 4: Emergency Procedures

Preparedness for emergencies is a cornerstone of laboratory safety. The following procedures should be in place.

4.1 First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7]

-

After Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

After Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][7]

-

After Swallowing: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[6][7]

4.2 Accidental Release Measures

In the event of a spill, follow a structured response to contain and clean up the material safely.

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Avoid breathing dust or vapors.[6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6][12]

-

Methods for Cleaning Up: For solid spills, gently sweep or vacuum up the material and place it in a suitable container for disposal.[1] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[5][12]

Caption: Step-by-Step Spill Response Workflow.

Section 5: Toxicological Information and Disposal Considerations

While specific toxicological studies on 2-(4-(Morpholinomethyl)phenyl)acetic acid are limited, the toxicity of its parent compounds provides valuable insight. Phenylacetic acid has been studied for its potential therapeutic effects and dose-limiting toxicities, which include central nervous system depression at high concentrations.[16] Some phenoxyacetic acid derivatives have been associated with toxicity in cases of ingestion.[17][18]

5.1 Toxicological Summary

-

Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful.[7]

-

Chronic Effects: No specific data is available for the compound. Long-term exposure to related compounds can have varied effects, and therefore, chronic exposure should be minimized.

5.2 Disposal Considerations

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.

-

Empty Containers: Even empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.

References

- Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.

- Chemovar. (2025).

- Chemos GmbH & Co.KG. (2019).

- CDH Fine Chemical. (n.d.).

- CPAChem. (2023).

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Thermo Fisher Scientific. (2011).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.

- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?

- Loba Chemie. (2015). Phenylacetic Acid MSDS.

- Chemos GmbH & Co.KG. (2020).

- 24d.info. (2020). Toxicology of 2,4-D.

- INCHEM. (1995). Morpholine (HSG 92, 1995).

- RIFM. (2022). RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2.

- PubMed. (n.d.). A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA).

- 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry.

- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Sigma-Aldrich. (2024).

- Quicktest. (2022). Safety equipment, PPE, for handling acids.

- NICNAS. (2014). PHENYLACETIC ACID C8H8O2.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. chemos.de [chemos.de]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cpachem.com [cpachem.com]

- 9. Morpholine (HSG 92, 1995) [inchem.org]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. quora.com [quora.com]

- 12. chemos.de [chemos.de]

- 13. americanchemistry.com [americanchemistry.com]

- 14. quicktest.co.uk [quicktest.co.uk]

- 15. pppmag.com [pppmag.com]

- 16. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pre-Clinical Evaluation Strategy: 2-(4-(morpholinomethyl)phenyl)acetic acid

Executive Summary & Compound Rationale

2-(4-(morpholinomethyl)phenyl)acetic acid represents a hybrid pharmacophore combining a phenylacetic acid (PAA) core with a morpholine side chain.[1] This structural duality necessitates a bifurcated screening strategy. The PAA moiety suggests potential activity as a Non-Steroidal Anti-Inflammatory Drug (NSAID) via Cyclooxygenase (COX) inhibition, similar to Diclofenac or Felbinac. Conversely, the morpholine ring is a "privileged structure" frequently utilized to modulate solubility and target kinase ATP-binding pockets (e.g., PI3K/mTOR pathways).

This guide outlines a Go/No-Go screening cascade designed to validate the compound's identity, physicochemical druggability, safety profile, and primary pharmacological efficacy.

Structural Pharmacophore Analysis[1]

-

Acidic Tail (PAA): Primary driver for COX enzyme binding (Arg-120 interaction in COX-1/2).[1]

-

Basic Head (Morpholine): Modulates lipophilicity (LogP) and provides a hydrogen bond acceptor; potentially improves oral bioavailability compared to pure phenylacetic acids.[1]

-

Linker (Methyl group): Provides rotational freedom, affecting binding pocket fit.[1]

Phase I: Chemoinformatics & Physicochemical Profiling[1]

Before biological assays, the compound must undergo physicochemical characterization to ensure "druggability." The presence of both a carboxylic acid (pKa ~4.[2]3) and a morpholine nitrogen (pKa ~8.[1]3) implies this molecule exists as a zwitterion at physiological pH.[1]

In Silico Predictions (Standardized)

| Property | Predicted Value | Implication |

| Molecular Weight | ~235.28 g/mol | High oral absorption potential (<500 Da).[1] |

| cLogP | 1.2 – 1.8 | Ideal lipophilicity for membrane permeability.[1] |

| H-Bond Donors | 1 (COOH) | Good permeability.[1] |

| H-Bond Acceptors | 3 (N, O, OH) | Sufficient for target interaction.[1] |

| Rotatable Bonds | 4 | Flexible adaptation to binding pockets.[1] |

Solubility & Ionization Protocol

Objective: Determine aqueous solubility at pH 1.2 (Gastric), 7.4 (Blood), and stability.

Protocol:

-

Preparation: Dissolve 10 mg of compound in DMSO (Stock: 10 mM).

-

Shake-Flask Method: Add excess solid compound to phosphate buffer (pH 7.4). Shake for 24h at 25°C.

-

Analysis: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (254 nm).

-

Zwitterion Check: Perform potentiometric titration to confirm the isoelectric point (pI).[1] Note: Minimum solubility is expected near the pI.

Phase II: In Vitro Toxicology (Safety Screen)[1]

To establish a therapeutic window, we must first determine the concentration causing 50% cell death (

Cytotoxicity Assay (MTT)

Cell Lines:

Protocol Steps:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Dosing: Treat with serial dilutions of the compound (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Calculation:

[1]

Go/No-Go Decision: If

Phase III: Pharmacological Target Screening (Efficacy)[1]

Given the PAA core, the primary hypothesis is anti-inflammatory activity.

Primary Screen: COX-1 vs. COX-2 Inhibition

Rationale: Phenylacetic acids inhibit Cyclooxygenase (COX).[1] Selectivity for COX-2 is desirable to reduce gastric side effects.[1]

Methodology (Fluorometric Inhibitor Screening):

-

Mechanism: COX catalyzes Arachidonic Acid

PGG2 -

Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[1]

Protocol:

-

Incubation: Mix enzyme (COX-1 or COX-2) with inhibitor (Test Compound) in Tris-HCl buffer (pH 8.0). Incubate 10 min.

-

Initiation: Add Arachidonic Acid and ADHP substrate.[1]

-

Reaction: Incubate 2 min at RT.

-

Measurement: Read fluorescence (Ex 535 nm / Em 587 nm). Resorufin production is proportional to COX activity.[1]

-

Data Analysis: Calculate

for both isoforms. Calculate Selectivity Index (

Secondary Screen: Anti-Proliferative Potential

Rationale: Morpholine derivatives often exhibit kinase inhibitory activity.[1] Target: Screen against A549 (Lung) and MCF-7 (Breast) lines using the MTT protocol described in Section 3.1.[1]

Visualizing the Screening Logic

The following diagram illustrates the critical path for decision-making.

Figure 1: Decision tree for the preliminary screening of the target molecule. Blue nodes represent characterization, Yellow represents safety gates, and Green represents efficacy targets.

Mechanism of Action (Hypothetical)

Understanding the COX inhibition pathway is vital for interpreting Phase 3 data.

Figure 2: Proposed Mechanism of Action.[1] The phenylacetic acid moiety competes with Arachidonic Acid for the Arg-120 residue in the COX channel.

Data Reporting Standards

All experimental data should be tabulated for cross-study comparison.

Table 1: Minimum Reporting Requirements

| Assay Type | Metric | Acceptance Criteria (Hit) |

|---|

| Solubility | Kinetic Solubility (pH 7.4) |

References

-

PubChem. Phenylacetic Acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Kumari, A. et al. Morpholine as a privileged scaffold in medicinal chemistry.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] This review details the pharmacokinetic benefits of the morpholine ring.[5]

-

FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1] Available at: [Link][1]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

Methodological & Application

Application Note: A Senior Scientist's Guide to the Synthesis of Morpholine Derivatives for Drug Discovery and Development

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antibiotic Linezolid, the kinase inhibitor Gefitinib, and the antidepressant Reboxetine.[1][2] Its prevalence stems from its unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, improving solubility and pharmacokinetic properties, while the tertiary amine provides a key site for molecular interactions and further functionalization.[2] However, the synthesis of specifically substituted morpholine derivatives presents a significant challenge, requiring careful strategic planning to control regioselectivity and stereochemistry.

This guide moves beyond simple procedural lists to provide an in-depth analysis of key synthetic strategies. As a senior application scientist, my focus is on the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in robust chemical principles. We will explore classical methods, modern high-efficiency annulations, intramolecular cyclizations for complex targets, and powerful multicomponent reactions for rapid library synthesis.

Strategic Blueprint for Morpholine Synthesis

The selection of a synthetic route depends critically on the desired substitution pattern, scale, and available starting materials. The following diagram provides a high-level overview of the primary disconnection strategies that will be detailed in this application note.

Caption: Overview of primary synthetic routes to the morpholine core.

Strategy 1: Cyclization of Diethanolamine Analogues (The Classical Approach)

Principle & Causality: This is the most traditional method, typically employed for bulk synthesis of the parent morpholine or simple N-substituted derivatives. The reaction proceeds via an acid-catalyzed intramolecular dehydration (SN2) of a diethanolamine derivative. Concentrated acids like sulfuric or hydrochloric acid act as both the catalyst and a dehydrating agent.[3] While straightforward, the harsh conditions (high temperatures, strong acids) limit its application to robust substrates and make it unsuitable for delicate or complex molecules with sensitive functional groups.[3]

Protocol 1.1: Synthesis of N-Phenylmorpholine via Acid-Catalyzed Dehydration

This protocol details the synthesis of N-phenylmorpholine from the commercially available N-phenyldiethanolamine.

Experimental Workflow:

Caption: Workflow for classical N-phenylmorpholine synthesis.

Step-by-Step Methodology:

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a heating mantle, and a distillation head connected to a condenser and receiving flask.

-

Acidification: Charge the flask with N-phenyldiethanolamine (1.0 eq). With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid (e.g., 70% H₂SO₄) (1.0-1.2 eq). The addition is highly exothermic.

-

Dehydration: Heat the mixture to 180–210°C.[3] Water will begin to distill from the reaction mixture. Continue heating for several hours (typically 10-15 hours) until water evolution ceases.[3]

-

Work-up: Allow the reaction to cool to below 100°C. Slowly and carefully, add the viscous mixture to a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The mixture should be cooled in an ice bath during this process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., toluene or diethyl ether) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N-phenylmorpholine.

Self-Validation & Troubleshooting:

| Problem | Potential Cause | Solution | Reference |

| Low Yield / Dark Product | Temperature too low (incomplete reaction) or too high (charring). | Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature between 180-210°C. | [3] |

| Incomplete Reaction | Insufficient reaction time or improper acid concentration. | Ensure the reaction is heated for at least 15 hours or until water distillation stops. Verify the concentration and stoichiometry of the acid. | [3] |

| Difficult Purification | Product is hygroscopic; residual water present. | After neutralization and extraction, ensure the organic phase is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before distillation. | [3] |

Strategy 2: Annulation of 1,2-Amino Alcohols (A Versatile & Green Approach)

Principle & Causality: This modern strategy involves reacting a 1,2-amino alcohol with a two-carbon electrophile, followed by cyclization. This approach offers superior functional group tolerance and avoids the harsh conditions of classical dehydration. A recently developed, highly efficient protocol uses ethylene sulfate (ES) as the C2-electrophile.[4][5] ES is a crystalline solid, making it easier and safer to handle than gaseous ethylene oxide. The reaction proceeds in two stages: a selective N-alkylation to form a stable zwitterionic intermediate, followed by a base-mediated intramolecular SN2 cyclization where the alkoxide displaces the sulfate leaving group.[5]

Protocol 2.1: Two-Step, One-Pot Synthesis of a Morpholine from a 1,2-Amino Alcohol and Ethylene Sulfate

This protocol is adapted from a high-yielding, redox-neutral method suitable for a wide range of substituted amino alcohols.[4][5]

Reaction Mechanism & Workflow:

Caption: Workflow for morpholine synthesis via ethylene sulfate annulation.

Step-by-Step Methodology:

-

N-Alkylation: To a solution of the 1,2-amino alcohol (1.0 eq) in acetonitrile, add ethylene sulfate (1.0-1.1 eq) in one portion at room temperature.[3][5]

-

Intermediate Formation: Stir the reaction at room temperature. The zwitterionic intermediate often precipitates from the solution as a white solid over several hours. The reaction progress can be monitored by TLC or LC-MS until the starting amino alcohol is consumed.

-

Isolation (Optional but Recommended): The zwitterionic intermediate can be isolated by simple filtration, washed with cold acetonitrile, and dried under vacuum. This intermediate is often stable and can be stored.[5]

-

Cyclization: Suspend the isolated zwitterion (or the crude reaction mixture from step 2 after solvent removal) in tetrahydrofuran (THF). Add a solution of potassium tert-butoxide (tBuOK) (1.1 eq) in THF dropwise at room temperature.[4]

-

Reaction Completion: Stir the mixture at room temperature for 1-4 hours until the cyclization is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine derivative.

Expertise & Trustworthiness:

-

Why Acetonitrile? Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction while often allowing for the precipitation of the zwitterionic product, simplifying its isolation and purification.

-

Why tBuOK? Potassium tert-butoxide is a strong, non-nucleophilic base. Its role is solely to deprotonate the hydroxyl group, forming the alkoxide necessary for the intramolecular cyclization, without competing in other side reactions.

-

Self-Validation: The formation and isolation of the stable zwitterionic intermediate provide a critical checkpoint. Full characterization (NMR, MS) of this intermediate confirms the success of the first step before proceeding, ensuring a more predictable outcome for the final cyclization. This two-step process allows for high purity of the final product.[5]

Strategy 3: Intramolecular Cyclization of Alkenols

Principle & Causality: This strategy is powerful for synthesizing stereodefined or complex morpholine derivatives. It involves constructing an acyclic precursor containing both the amine and alcohol functionalities, along with a tethered alkene. The morpholine ring is then formed via an intramolecular hydroalkoxylation reaction, where the hydroxyl group adds across the double bond.[4] Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective catalysts, activating the alkene towards nucleophilic attack by the tethered alcohol.[6] This method provides excellent control over ring size and can be highly diastereoselective.

Protocol 3.1: BF₃·OEt₂-Mediated Synthesis of a Substituted Morpholine

This protocol is based on the intramolecular hydroalkoxylation of a nitrogen-tethered alkenol.[4][6]

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize the required N-tethered alkenol precursor. A common method is the N-alkylation of an amino alcohol with an allyl halide.[2]

-

Reaction Setup: Dissolve the N-tethered alkenol (1.0 eq) in an anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the solution to 0°C. Add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise via syringe.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 5-24 hours.[6] Monitor the disappearance of the starting material by TLC.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography to yield the substituted morpholine.

Strategy 4: The Ugi Multicomponent Reaction (Rapid Library Generation)

Principle & Causality: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of diversity-oriented synthesis.[7][8] It combines an aldehyde, a primary amine, an isocyanide, and a carboxylic acid in a single step to produce an α-acylamino amide. By choosing a bifunctional starting material, such as an amino alcohol, the resulting Ugi product contains the necessary functionalities for a subsequent cyclization step. This approach allows for the rapid assembly of highly substituted morpholines from simple, readily available building blocks, making it ideal for generating libraries of compounds in drug discovery.[6][9]

Protocol 4.1: De Novo Synthesis of a 3,3-Disubstituted Morpholine

This protocol describes a two-step, one-pot procedure involving an Ugi reaction followed by a base-mediated intramolecular cyclization.[9]

Ugi Reaction and Cyclization Workflow:

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes & Protocols: A Multi-Assay Strategy for Characterizing the Anti-Inflammatory Activity of 2-(4-(morpholinomethyl)phenyl)acetic acid

Abstract

This guide provides a comprehensive, multi-tiered strategy for evaluating the anti-inflammatory potential of 2-(4-(morpholinomethyl)phenyl)acetic acid. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including diclofenac.[1] The inclusion of a morpholine moiety, a privileged pharmacophore in medicinal chemistry, may enhance pharmacokinetic properties and introduce novel biological interactions.[2][3] Our approach is designed for researchers in drug development and pharmacology, detailing an integrated workflow from broad cell-based screening to specific mechanistic assays. We present validated, step-by-step protocols for assessing the compound's effects on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, its influence on the master inflammatory regulator NF-κB, and its direct inhibitory activity on the COX-2 enzyme. This strategic pipeline enables a robust characterization of the compound's efficacy and primary mechanism of action.

Introduction: Rationale for a Phenylacetic Acid Derivative

The core structure, 2-phenylacetic acid, is a known scaffold for anti-inflammatory agents.[4] These compounds frequently exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The specific compound, 2-(4-(morpholinomethyl)phenyl)acetic acid, combines this classic NSAID-like backbone with a morpholine group. The morpholine ring is not merely a passive addition; it is known to modulate aqueous solubility and membrane permeability, factors crucial for bioavailability.[3] Furthermore, various morpholine derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory effects, by potentially interacting with key biological targets beyond COX enzymes.[5][6][7]

This structural combination warrants a multi-faceted investigation. A thorough evaluation must determine not only if the compound is anti-inflammatory but also how. Our proposed workflow is designed to answer these questions systematically.

Integrated Experimental Strategy

A hierarchical approach is recommended to efficiently screen and characterize the compound. The workflow begins with a robust cell-based model to confirm general anti-inflammatory activity and rule out cytotoxicity. Positive results then lead to more focused mechanistic assays to pinpoint the molecular target(s).

Caption: High-level workflow for anti-inflammatory compound validation.

Phase 1: Cell-Based Anti-Inflammatory Screening

This phase utilizes the murine macrophage cell line RAW 264.7, a cornerstone model for studying inflammation. Stimulation with bacterial lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering a potent inflammatory response characterized by the release of NO and pro-inflammatory cytokines.[8][9]

Critical Preliminary Step: Cytotoxicity Assessment

Principle: It is imperative to distinguish a true anti-inflammatory effect from a reduction in inflammatory markers due to cell death. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability. This ensures that the concentrations of the test compound used in subsequent assays are non-toxic.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 2-(4-(morpholinomethyl)phenyl)acetic acid in DMEM. Replace the old media with 100 µL of media containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle control" (e.g., DMSO at its highest concentration used) and a "no treatment" control.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent experiments.

Protocol: Inhibition of Nitric Oxide (NO) Production

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is upregulated upon LPS stimulation, producing large amounts of NO, a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[8]

Methodology

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.[10]

-

Pre-treatment: Remove the media and add 100 µL of fresh media containing non-toxic concentrations of the test compound. Include controls: Vehicle, Positive Control (e.g., 10 µM Dexamethasone), and Media only.

-

Scientist's Note: Pre-incubating with the compound for 1-2 hours allows it to enter the cells and act on its target before the inflammatory stimulus is introduced.

-

Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "no treatment" control.[10]

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes.

-

-

Readout: Measure absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

Protocol: Quantification of TNF-α and IL-6 by ELISA

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by LPS-activated macrophages.[11] An enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell supernatant.

Methodology

-

Sample Collection: Use the cell culture supernatant collected from the same experiment described in Section 3.2 (before adding Griess reagent).

-

ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's protocol for commercially available TNF-α and IL-6 kits.[12][13]

-

Capture: A plate pre-coated with a capture antibody binds the cytokine from the supernatant.

-

Detection: A second, biotinylated detection antibody binds to a different epitope on the captured cytokine.[12]

-

Enzyme Conjugation: Streptavidin-HRP is added, which binds to the biotin.

-

Substrate Addition: A chromogenic substrate (like TMB) is added, which is converted by HRP to produce a colored product.

-

Stopping Reaction: The reaction is stopped with an acid, and the color intensity is measured.

-

-

Readout: Measure absorbance at 450 nm.

-

Analysis: Calculate the concentration of TNF-α and IL-6 (in pg/mL or ng/mL) by interpolating from a standard curve generated with recombinant cytokines.

Phase 2: Mechanistic Elucidation

Positive results in Phase 1 (i.e., significant reduction in NO and/or cytokines without toxicity) justify a deeper investigation into the compound's mechanism of action.

Protocol: NF-κB Nuclear Translocation Assay

Principle: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[14][15] Inhibiting this translocation is a key anti-inflammatory strategy.

Methodology (Immunofluorescence)

-

Cell Seeding: Seed RAW 264.7 cells on glass coverslips or in a black, clear-bottom 96-well imaging plate. Allow them to adhere overnight.

-

Treatment & Stimulation: Pre-treat the cells with the test compound for 1-2 hours, then stimulate with 1 µg/mL LPS for 30-60 minutes.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.[15]

-

Primary Antibody: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.[16]

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips or image the plate using a fluorescence microscope.

-

Analysis: Observe the localization of the p65 signal (green). In unstimulated or effectively treated cells, it will be predominantly cytoplasmic. In LPS-stimulated cells, it will co-localize with the DAPI signal (blue) in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

Protocol: Direct COX-2 Enzyme Inhibition Assay

Principle: Given the phenylacetic acid scaffold, direct inhibition of the COX-2 enzyme is a highly probable mechanism. A cell-free enzymatic assay isolates the interaction between the compound and the purified enzyme, removing cellular complexities like uptake and metabolism. This fluorometric assay detects Prostaglandin G2, an intermediate product generated by COX-2 activity.[17][18]

Methodology (Using a Commercial Kit)

-

Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK399, Cayman Chemical 701050). This typically involves reconstituting the human recombinant COX-2 enzyme and preparing the assay buffer, probe, and substrate (arachidonic acid).[17][19]

-

Reaction Setup: In a 96-well black plate, set up the following reactions:

-

Enzyme Control: COX-2 enzyme + Assay Buffer + Vehicle.

-

Inhibitor Control: COX-2 enzyme + Known COX-2 inhibitor (e.g., Celecoxib).

-

Test Compound: COX-2 enzyme + Test Compound at various concentrations.

-

Background Control: Assay Buffer (no enzyme).

-

-

Pre-incubation: Add the inhibitor or vehicle to the enzyme and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.[19]

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Kinetic Readout: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 15-30 minutes.

-

Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Data Interpretation and Presentation

Quantitative data should be summarized for clear comparison. The IC₅₀ (half-maximal inhibitory concentration) is a standard metric for potency.

Table 1: Example Anti-Inflammatory Profile of Compound X

| Assay | Endpoint Measured | IC₅₀ (µM) | Max Inhibition (%) |

|---|---|---|---|

| Cell Viability | MTT Reduction | > 100 | < 10% at 100 µM |

| NO Production | Nitrite Levels | 12.5 | 85% |

| TNF-α Release | Protein Concentration | 18.2 | 75% |

| IL-6 Release | Protein Concentration | 25.0 | 68% |

| COX-2 Activity | PGG₂ Formation | 5.3 | 95% |

Interpretation: The hypothetical data above suggests Compound X is a potent anti-inflammatory agent. Its low micromolar IC₅₀ in the direct COX-2 enzymatic assay, which is more potent than its IC₅₀ in the cell-based assays, strongly indicates that direct COX-2 inhibition is its primary mechanism of action. The compound is non-toxic at effective concentrations.

Overview of the Inflammatory Signaling Pathway

The following diagram illustrates the key nodes in the LPS-induced inflammatory pathway and indicates where the described assays intervene.

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Conclusion

References

- MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

- National Institutes of Health (NIH). (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.

- ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- ScienceDirect. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.

- PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- National Institutes of Health (NIH). (n.d.). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp.

- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac).

- National Institutes of Health (NIH). (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.

- National Center for Biotechnology Information (NCBI). (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- National Institutes of Health (NIH). (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations.

- National Institutes of Health (NIH). (n.d.). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.

- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a.

- ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.

- National Institutes of Health (NIH). (n.d.). Measurement of NF-κB activation in TLR-activated macrophages.

- ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)....

- MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Odesa National University of Technology. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

- National Institutes of Health (NIH). (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.

- National Institutes of Health (NIH). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- National Institutes of Health (NIH). (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.

- ResearchGate. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads.

- MDPI. (n.d.). Diacerein Downregulates Nfkb, Induces ALP Activity and Inhibits Osteoblast Apoptosis in Alveolar Bone of Rats with Periodontitis.

- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- National Institutes of Health (NIH). (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases.

- National Institutes of Health (NIH). (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

- ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of.

- Universidad San Francisco de Quito USFQ. (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype.

- Frontiers. (2024). Garcinone C inhibits pseudorabies virus replication through EGF/PI3K/Akt axis.

- ResearchGate. (2016). (PDF) morpholine antimicrobial activity.

- MDPI. (n.d.). Pathogenic and Clinical Relevance of Serum IL-17A and TNF-α in Systemic Lupus Erythematosus.

Sources

- 1. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Development of a Stable Parenteral Formulation for 2-(4-(morpholinomethyl)phenyl)acetic acid

Abstract

Developing a stable liquid formulation for 2-(4-(morpholinomethyl)phenyl)acetic acid presents a distinct set of physicochemical challenges driven by its zwitterionic nature and the oxidative susceptibility of the morpholine ring. This Application Note details a systematic approach to pre-formulation characterization, pH-dependent solubility profiling, and excipient selection. We provide a validated protocol for mitigating N-oxide formation—the primary degradation pathway—through specific buffering and antioxidant strategies.[1] This guide is intended for formulation scientists targeting a stable parenteral or high-concentration oral solution.[1]

Physicochemical Profile & Pre-formulation Logic[1]

To formulate 2-(4-(morpholinomethyl)phenyl)acetic acid successfully, one must first map its ionization behavior. This molecule contains two ionizable centers:

The Zwitterionic Solubility Trap

At physiological pH (approx. 7.[1]4) and specifically near its isoelectric point (pI

Formulation Directive: To achieve high drug loading (>10 mg/mL), the formulation pH must be shifted away from the pI, targeting either the cationic state (pH < 4.0) or the anionic state (pH > 9.0).[1] However, for parenteral biocompatibility, extreme pH causes injection site pain.

Strategy: We will utilize a Salt Formation in Situ strategy combined with cosolvents to maintain solubility at a tolerable pH (e.g., pH 5.5–6.0 using a Citrate/Phosphate buffer system) or fully solubilize as the sodium salt at pH 7.5–8.0 if stability permits.

Degradation Chemistry: The Morpholine Risk

The morpholine moiety is structurally prone to N-oxidation , forming N-oxide degradants upon exposure to dissolved oxygen or peroxides in excipients (e.g., PEGs/Polysorbates). Additionally, the benzylic carbon (bridging the phenyl ring and morpholine) is a secondary site for oxidative attack.

Mechanism:

Trace metal ions (Fe, Cu) from manufacturing equipment or buffers catalyze this reaction. Therefore, chelation is mandatory.[1]

Experimental Protocols

Protocol A: pH-Solubility Profiling

Objective: To determine the precise pH window for optimal solubility.

Materials:

-

API: 2-(4-(morpholinomethyl)phenyl)acetic acid

-

Buffers: 50mM Citrate (pH 3–5), 50mM Phosphate (pH 6–8), 50mM Glycine (pH 9–10).

-

0.1N HCl and 0.1N NaOH for adjustment.[1]

Workflow:

-

Preparation: Weigh 50 mg of API into ten 2 mL HPLC vials.

-

Addition: Add 1.0 mL of respective buffer to each vial.

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Measurement: Centrifuge (10,000 rpm, 5 min). Filter supernatant (0.22 µm PVDF).[1]

-

Analysis: Quantify concentration via HPLC-UV (254 nm).

-

Plotting: Graph Solubility (mg/mL) vs. pH.

Expected Outcome: A U-shaped curve with a solubility minimum (trough) near pH 6.3.[1]

Protocol B: Oxidative Stress Testing (Forced Degradation)

Objective: To validate the antioxidant system.

Materials:

-

Stock Solution: 1 mg/mL API in 50:50 Water:Acetonitrile.[1]

-

Stressor: 3% Hydrogen Peroxide (

).[1] -

Stabilizers: Sodium Metabisulfite (SMBS), Disodium EDTA.

Steps:

-

Control: API solution + Water.

-

Stress: API solution + 3%

(1:1 v/v). -

Protected: API solution + 0.1% SMBS + 0.05% EDTA + 3%

. -

Incubation: 60°C for 4 hours.

-

Analysis: Assess % recovery and % N-oxide impurity peak area.

Formulation Development Workflow

The following diagram illustrates the decision matrix for stabilizing this specific morpholine derivative.

Figure 1: Decision tree for formulating zwitterionic morpholine derivatives, prioritizing solubility adjustment followed by oxidative stabilization.

Manufacturing Protocol (Lab Scale)

To minimize N-oxide formation during compounding, oxygen exclusion is critical.[1]

Target Formulation (Prototype):

-

API: 10 mg/mL[1]

-

Buffer: 50 mM Sodium Phosphate (pH 7.5)

-

Tonicity: Sodium Chloride (to 290 mOsm/kg)

-

Chelator: Disodium EDTA (0.05% w/v)

-

Antioxidant: Sodium Metabisulfite (0.1% w/v) or Methionine

-

Gas: Nitrogen (High Purity)

Step-by-Step Procedure:

-

Deoxygenation (Sparging):

-

Excipient Dissolution:

-

API Solubilization:

-

Final Adjustment:

-

Filtration & Filling:

Analytical Method Parameters (HPLC)

To verify stability, the analytical method must separate the API from its N-oxide degradant.

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Morpholine absorption) and 254 nm (Phenyl) |

| Retention Time | N-Oxide elutes earlier (more polar) than the parent API. |

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][3][4][5] Defines the stability data package for registration.

-

Zhao, Z., et al. "Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist."[1][6] Journal of Pharmaceutical Sciences 93.8 (2004): 1957-1961.[1][6] (Describes the specific degradation mechanism of morpholine rings).

-

Waterman, K. C., et al. "Stabilization of pharmaceuticals to oxidative degradation."[1] Pharmaceutical Development and Technology 7.1 (2002): 1-32.[1] (Comprehensive review on antioxidant strategies including EDTA/Metabisulfite use).

-

Kuminek, G., et al. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs."[1] Crystal Growth & Design (2014).[1] (Explains the solubility physics of zwitterionic drugs).

Sources

- 1. 2-(4-(methylthio)phenyl)acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 3. database.ich.org [database.ich.org]